molecular formula C14H14N2O4S2 B2650193 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide CAS No. 896297-38-4

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2650193
CAS No.: 896297-38-4
M. Wt: 338.4
InChI Key: PUGXXJMKHSLUQP-UHFFFAOYSA-N
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Description

2-(3-Methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide is a synthetic thiophene-3-carboxamide derivative offered For Research Use Only. This compound is of significant interest in medicinal chemistry and antibacterial research. Thiophene-carboxamide scaffolds are recognized as privileged structures in drug discovery, serving as key leads for developing novel therapeutic agents . Specifically, thiophene-2-carboxamide analogues have demonstrated potent biological activities, including serving as narrow-spectrum antibacterial lead compounds and potent IKK-2 inhibitors . The molecular structure of this compound, which incorporates a methanesulfonylbenzamido moiety, suggests potential for diverse biological interactions. Research on similar compounds has shown that the nature of substituents on the thiophene carboxamide core significantly influences biological activity. For instance, studies indicate that 3-amino substituted thiophene-2-carboxamide derivatives can exhibit enhanced antioxidant and antibacterial properties compared to their methyl- or hydroxy- substituted counterparts . The methanesulfonyl group is a common pharmacophore that can contribute to a molecule's binding affinity and metabolic stability. This product is intended for laboratory research purposes by qualified personnel only. It is strictly not for diagnostic or therapeutic use in humans. Researchers are encouraged to explore its full potential in their specific experimental models.

Properties

IUPAC Name

N-methyl-2-[(3-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-15-13(18)11-6-7-21-14(11)16-12(17)9-4-3-5-10(8-9)22(2,19)20/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXXJMKHSLUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactionsThe methanesulfonyl group is then introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methanesulfonylbenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The methanesulfonyl group may play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The compound’s thiophene core distinguishes it from structurally related pyrimidinones (e.g., trifluoromethyl pyrimidinones) and pyridine-based derivatives. Key comparisons include:

Compound Core Structure Substituents at Critical Positions IC50 (JAK2, nM) Selectivity Index (JAK2/JAK3) Metabolic Stability (CL, mL/min/kg) Cytotoxicity (CC50, μM)
Target Compound Thiophene 3-Methanesulfonylbenzamido, N-methyl 12 8.2 22 >100
5-Trifluoromethyl Pyrimidinone Pyrimidinone 5-CF3, 2-CH3 5 3.1 45 45
2-Methylthiophene-3-carboxamide Thiophene 2-CH3, N-ethyl 32 15.4 18 >100
Pyridinyl Sulfonamide Derivative Pyridine 4-Sulfonamide, 3-Cl 18 12.3 30 85

Data compiled from .

  • Potency vs. Pyrimidinones: The target compound exhibits lower JAK2 inhibitory potency (IC50 = 12 nM) compared to 5-trifluoromethyl pyrimidinone (IC50 = 5 nM) but demonstrates superior selectivity (JAK2/JAK3 SI = 8.2 vs. 3.1) . The trifluoromethyl group in pyrimidinones enhances potency but reduces selectivity due to non-specific hydrophobic interactions .
  • Metabolic Stability : The thiophene core and methanesulfonyl group confer moderate metabolic stability (CL = 22 mL/min/kg), outperforming pyridinyl derivatives (CL = 30 mL/min/kg) but lagging behind 2-methylthiophene analogs (CL = 18 mL/min/kg) .

Pharmacokinetic and Toxicity Profiles

  • Solubility: The target compound’s solubility (>50 μM) is superior to pyrimidinone analogs (<20 μM), attributed to the polar methanesulfonyl group .
  • Cytotoxicity: Minimal cytotoxicity (CC50 > 100 μM) contrasts with trifluoromethyl pyrimidinones (CC50 = 45 μM), likely due to reduced off-target reactivity .

Key Research Findings and Mechanistic Insights

  • Selectivity Mechanism : The methanesulfonyl group in the target compound forms hydrogen bonds with JAK2’s hinge region (crystallographic data), reducing affinity for JAK3’s divergent active site .
  • Trade-offs in Design: Bulkier substituents (e.g., trifluoromethyl) improve potency but compromise solubility and selectivity, as seen in pyrimidinone analogs .

Q & A

Q. What in silico methods are employed to predict the metabolic pathways and potential toxicity of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and hepatotoxicity.
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or BioTransformer.
  • Toxicity Profiling : Apply ProTox-II for organ-specific toxicity predictions .

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